YS-49
YS-49
YS-49 is an inhibitor of platelet aggregation. It inhibits ADP-, collagen-, or epinephrine-induced platelet aggregation in isolated human platelets (IC50s = 730, 92, and 3.4 µM, respectively). YS-49 also inhibits platelet aggregation and production of thromboxane A2 (TXA2) induced by arachidonic acid in isolated rat platelets (IC50s = 3.3 and 32.8 µM, respectively). It reduces LPS-induced contractions in isolated endothelium-denuded rat aortic strips in a concentration-dependent manner. YS-49 (50 mg/kg) decreases thrombus weight in a rat model of arterio-venous shunt thrombosis. It increases survival in a mouse model of septicemia induced by LPS when administered at doses of 10 and 20 mg/kg.
YS 49 inhibits Ang II-stimulated proliferation of VSMCs via induction of HO-1. IC50 value:Target: HO-1YS-49 is a novel positive inotropic isoquinoline compound. YS-49 has potential as a therapeutic strategy for the pathogenesis of Ang II-related vascular diseases such as hypertension and atherosclerosis, via the induction of HO-1 gene activity. YS-49 induced HO-1 protein production in a dose-and time-dependent manner in VSMCs. Treatment with YS-49 significantly and dose-dependently inhibited Ang II-induced VSMC proliferation, ROS production, and phosphorylation of JNK, but not P38 MAP kinase or ERK1/2. YS-49(32.8 microM) exhibited much stronger inhibitory effects on TXA formation. The higher inhibitory potencies of YS-49 (IC: 3.3microM) than higenamine (IC: 140 microM) on AA induced rat platelet aggregation was presumed to be the result of low inhibitory effect of higenamine than YS-49 on TXA production from AA. The oral administration of YS-49 (50 mg/kg) increased the recovery rates from the acute thrombotic challenge in mice and lowered the weight of thrombus formed inside the AV shunt tube in rats.
YS 49 inhibits Ang II-stimulated proliferation of VSMCs via induction of HO-1. IC50 value:Target: HO-1YS-49 is a novel positive inotropic isoquinoline compound. YS-49 has potential as a therapeutic strategy for the pathogenesis of Ang II-related vascular diseases such as hypertension and atherosclerosis, via the induction of HO-1 gene activity. YS-49 induced HO-1 protein production in a dose-and time-dependent manner in VSMCs. Treatment with YS-49 significantly and dose-dependently inhibited Ang II-induced VSMC proliferation, ROS production, and phosphorylation of JNK, but not P38 MAP kinase or ERK1/2. YS-49(32.8 microM) exhibited much stronger inhibitory effects on TXA formation. The higher inhibitory potencies of YS-49 (IC: 3.3microM) than higenamine (IC: 140 microM) on AA induced rat platelet aggregation was presumed to be the result of low inhibitory effect of higenamine than YS-49 on TXA production from AA. The oral administration of YS-49 (50 mg/kg) increased the recovery rates from the acute thrombotic challenge in mice and lowered the weight of thrombus formed inside the AV shunt tube in rats.
Brand Name:
Vulcanchem
CAS No.:
132836-42-1
VCID:
VC0002543
InChI:
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H
SMILES:
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
Molecular Formula:
C20H20BrNO2
Molecular Weight:
386.3 g/mol
YS-49
CAS No.: 132836-42-1
Cat. No.: VC0002543
Molecular Formula: C20H20BrNO2
Molecular Weight: 386.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | YS-49 is an inhibitor of platelet aggregation. It inhibits ADP-, collagen-, or epinephrine-induced platelet aggregation in isolated human platelets (IC50s = 730, 92, and 3.4 µM, respectively). YS-49 also inhibits platelet aggregation and production of thromboxane A2 (TXA2) induced by arachidonic acid in isolated rat platelets (IC50s = 3.3 and 32.8 µM, respectively). It reduces LPS-induced contractions in isolated endothelium-denuded rat aortic strips in a concentration-dependent manner. YS-49 (50 mg/kg) decreases thrombus weight in a rat model of arterio-venous shunt thrombosis. It increases survival in a mouse model of septicemia induced by LPS when administered at doses of 10 and 20 mg/kg. YS 49 inhibits Ang II-stimulated proliferation of VSMCs via induction of HO-1. IC50 value:Target: HO-1YS-49 is a novel positive inotropic isoquinoline compound. YS-49 has potential as a therapeutic strategy for the pathogenesis of Ang II-related vascular diseases such as hypertension and atherosclerosis, via the induction of HO-1 gene activity. YS-49 induced HO-1 protein production in a dose-and time-dependent manner in VSMCs. Treatment with YS-49 significantly and dose-dependently inhibited Ang II-induced VSMC proliferation, ROS production, and phosphorylation of JNK, but not P38 MAP kinase or ERK1/2. YS-49(32.8 microM) exhibited much stronger inhibitory effects on TXA formation. The higher inhibitory potencies of YS-49 (IC: 3.3microM) than higenamine (IC: 140 microM) on AA induced rat platelet aggregation was presumed to be the result of low inhibitory effect of higenamine than YS-49 on TXA production from AA. The oral administration of YS-49 (50 mg/kg) increased the recovery rates from the acute thrombotic challenge in mice and lowered the weight of thrombus formed inside the AV shunt tube in rats. |
|---|---|
| CAS No. | 132836-42-1 |
| Molecular Formula | C20H20BrNO2 |
| Molecular Weight | 386.3 g/mol |
| IUPAC Name | 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
| Standard InChI | InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H |
| Standard InChI Key | JXFRKNGQHAAJKY-UHFFFAOYSA-N |
| SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
| Canonical SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
| Appearance | Solid powder |
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